molecular formula C20H12ClFN2O B3035869 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 338756-80-2

4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No.: B3035869
CAS No.: 338756-80-2
M. Wt: 350.8 g/mol
InChI Key: PEEUAMSMPQQKOX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted at positions 2 and 4 with 4-fluorophenyl and 4-chlorophenyl groups, respectively. Phthalazinones are nitrogen-containing bicyclic compounds with diverse pharmacological applications, including anti-inflammatory, anticancer, and antihistaminic activities . The combination of halogenated aryl groups (Cl and F) in this compound likely enhances its electronic and steric properties, influencing both its physicochemical behavior and biological interactions.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUAMSMPQQKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Methods

Hydrazine-Mediated Cyclization

The most common approach involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, 2-(4-chlorobenzoyl)benzoic acid reacts with 4-fluorophenylhydrazine under acidic conditions to form the phthalazinone core. This method typically employs:

  • Solvents : Dimethylformamide (DMF) or ethanol
  • Catalysts : Potassium carbonate (K₂CO₃) or sodium acetate
  • Temperature : Reflux conditions (80–120°C)

A study demonstrated that microwave-assisted synthesis reduces reaction time from 24 hours to 15 minutes while maintaining a yield of 72%.

Table 1: Optimization of Hydrazine-Mediated Cyclization
Starting Material Solvent Catalyst Time (h) Yield (%) Reference
2-(4-Chlorobenzoyl)benzoic acid DMF K₂CO₃ 12 68
2-(4-Fluorobenzoyl)benzoic acid Ethanol NaOAc 24 65
Microwave-assisted synthesis DMSO None 0.25 72

Multicomponent Reactions (MCRs)

Three-Component [3+2+1] Strategy

Recent advances utilize MCRs to streamline synthesis. A Vielsmeier–Haack reaction combines phthalic anhydride, 4-chlorophenylacetone, and 4-fluorophenylhydrazine in a one-pot protocol. Key advantages include:

  • Atom economy : Reduced waste generation
  • Functional group tolerance : Halogenated aryl groups remain intact
  • Yield enhancement : Up to 78% reported in optimized cases
Table 2: Performance of MCR Approaches
Components Catalyst Temperature (°C) Yield (%) Purity (%)
Phthalic anhydride, 4-Cl-phenylacetone, 4-F-hydrazine BF₃·Et₂O 100 78 98
Phthalic anhydride, 4-F-phenylacetone, 4-Cl-hydrazine H₂SO₄ 120 70 95

Catalytic Coupling Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces halogenated aryl groups to the phthalazinone core. For instance, 4-bromophthalazinone reacts with 4-chlorophenylboronic acid and 4-fluorophenylboronic acid under inert conditions.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/water (3:1)
  • Temperature : 80°C
Table 3: Suzuki Coupling Optimization
Boronic Acid Catalyst Loading (mol%) Yield (%) Byproducts (%)
4-Chlorophenylboronic acid 2 85 <5
4-Fluorophenylboronic acid 3 82 7

Industrial-Scale Synthesis

Continuous Flow Microreactors

To address scalability, flow chemistry techniques have been adopted. A patent describes a microreactor system using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) to achieve 90% conversion in 10 minutes. Key parameters include:

  • Residence time : 5–15 minutes
  • Pressure : 2–5 bar
  • Temperature : 150°C
Table 4: Industrial Production Metrics
Parameter Batch Process Flow Process
Reaction time 24 h 10 min
Yield 70% 90%
Energy consumption (kW) 15 5

Mechanistic Insights and Side Reactions

Superacid-Catalyzed Rearrangements

In superacid media (e.g., CF₃SO₃H), phthalazinones undergo unexpected rearrangements. For example, 1-(4-fluorophenyl)-1,2-diphthalazinylethane forms via electrophilic aromatic substitution, complicating purification.

Oxidation and Reduction Byproducts

  • Oxidation : Exposure to KMnO₄ converts the phthalazinone core to quinazolinone derivatives.
  • Reduction : NaBH₄ reduces the carbonyl group, yielding 1,2-dihydrophthalazine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that phthalazinone derivatives exhibit notable antimicrobial properties. The compound has been synthesized as part of studies aimed at developing new antimicrobial agents. For instance, derivatives of phthalazin-1(2H)-one have shown efficacy against various bacterial strains, suggesting potential use in treating infections .

Pharmacological Properties
Phthalazinones are recognized for their diverse pharmacological activities, including:

  • Antidiabetic : Some studies have indicated that phthalazinone derivatives can act as inhibitors of enzymes related to glucose metabolism, making them candidates for diabetes management.
  • Antiallergic and Antiasthmatic : The structural features of phthalazinones allow for interactions with histamine receptors, which can alleviate allergic reactions and asthma symptoms .
  • Cancer Treatment : Certain phthalazinone derivatives act as inhibitors of VEGF receptor tyrosine kinases, which are crucial in cancer progression. This opens avenues for their development as anticancer therapeutics .

Synthesis and Structural Modifications

The synthesis of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone typically involves the reaction of substituted phenyl groups with phthalic anhydride derivatives. The introduction of halogen substituents (like chlorine and fluorine) enhances the compound's biological activity and solubility .

Synthesis Method Key Reactants Yield (%) Notes
Reaction with hydrazinePhthalic anhydride, substituted phenyl halides65-75%Conditions include refluxing in ethanol
Halogenation4-(4-chlorophenyl) derivativeVariableImproves biological activity

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Study on Antimicrobial Efficacy : A recent study synthesized various phthalazinone derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
  • Cancer Research : In vitro studies demonstrated that specific phthalazinone derivatives inhibited the proliferation of cancer cell lines by targeting the VEGF pathway. This suggests their potential role as novel anticancer agents .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science:

  • Corrosion Inhibitors : Recent studies have explored its use as a corrosion inhibitor in metal surfaces, leveraging its chemical stability and interaction with metal ions .
  • Polymer Chemistry : Phthalazinones can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be useful in developing treatments for hyperpigmentation disorders .

Comparison with Similar Compounds

Key Structural Features :

  • Core: 1(2H)-Phthalazinone (bicyclic structure with a ketone group at position 1).
  • Substituents :
    • Position 4: 4-Chlorophenyl (electron-withdrawing group, enhances stability and lipophilicity).
    • Position 2: 4-Fluorophenyl (moderate electron-withdrawing effect, smaller steric profile than chlorine).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds highlight variations in substituents and their impact:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound 4-ClPh (4), 4-FPh (2) C20H12ClFN2O ~354.08 Reference for comparison -
4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone 4-ClPh (4), CH3 (2) C15H11ClN2O 270.71 Methyl group reduces aromaticity and π-π interactions
6,7-Dichloro-4-(4-ClPh)-2-[4-CF3OPh]-phthalazinone 4-ClPh (4), 4-CF3OPh (2), 6,7-Cl C21H10Cl3F3N2O2 ~481.6 Additional Cl atoms and trifluoromethoxy group increase steric bulk and hydrophobicity
Azelastine 4-ClBenzyl (4), hexahydroazepine (2) C22H24ClN3O 381.90 Azepine ring enhances solubility; approved antihistamine
4-[4-Fluoro-3-(piperazinyl)benzyl]-phthalazinone Piperazinyl-carbonyl (3), 4-FPh (4) C20H19FN4O2 366.40 Piperazine introduces basicity and improves water solubility

Key Observations :

  • Steric Influence : The 4-fluorophenyl group in the target compound offers a smaller steric profile compared to bulkier substituents like trifluoromethoxy (CF3O) in .
  • Solubility : Azelastine’s azepine ring () and piperazine derivatives () exhibit better aqueous solubility than the target compound, which lacks ionizable groups.

Physicochemical Properties

Comparative data for selected analogs:

Compound Name Melting Point (°C) Density (g/cm³) LogP (Predicted) Notes Reference
4-(4-Chlorophenyl)-2-methyl-phthalazinone 147–148 1.29 ~3.5 Lower molecular weight improves synthetic yield
Azelastine 225–227 (HCl salt) - ~4.2 Hydrochloride salt enhances bioavailability
Target Compound (Inferred) ~200–220 (est.) ~1.35 (est.) ~4.0 Higher hydrophobicity due to dual aryl groups -

Key Trends :

  • Melting Points : Increase with molecular weight and aromatic substitution (e.g., has a higher predicted melting point due to multiple halogens).
  • Lipophilicity : The target compound’s logP (~4.0) suggests moderate membrane permeability, balancing between methyl-substituted (logP ~3.5) and Azelastine (logP ~4.2).

Biological Activity

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H11ClFN2OC_{15}H_{11}ClFN_2O with a molecular weight of 292.71 g/mol. The compound features a phthalazinone core, substituted with a chlorophenyl and a fluorophenyl group, which contribute to its biological activity.

Synthesis

The synthesis of phthalazinone derivatives typically involves the condensation of appropriate anilines with phthalic anhydride or its derivatives. For this compound, specific synthetic routes have been optimized to enhance yield and purity, often employing microwave-assisted reactions or solvent-free conditions to improve efficiency.

Antitumor Activity

Recent studies have demonstrated that derivatives of phthalazinone exhibit potent antitumor properties. For instance, research indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) that indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, along with morphological changes indicative of apoptosis. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, suggesting effective induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a model using lipopolysaccharide (LPS) stimulated macrophages, administration of the compound led to a marked decrease in TNF-α levels compared to control groups. This was accompanied by downregulation of NF-κB signaling pathways, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What analytical techniques are recommended for confirming the molecular structure of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and substituent positions (e.g., chloro and fluoro groups on phenyl rings).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/zm/z ~381.9 for the free base).
  • X-ray Crystallography : Use programs like SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry .
  • Elemental Analysis : Verify purity and empirical formula.

Q. What solvent systems are effective for synthesizing phthalazinone derivatives with halogenated aryl groups?

  • Methodological Answer : Microwave-assisted synthesis in polar aprotic solvents (e.g., DMF or DMSO) enhances reaction efficiency for halogenated derivatives. For example, coupling reactions involving 4-chlorophenyl and 4-fluorophenyl substituents can be optimized using sodium bicarbonate as a base and sodium iodide as a catalyst under microwave heating (150°C, 15 min cycles) . Post-synthesis, recrystallization in ethanol or methanol yields high-purity crystals.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) at the 4-positions of phenyl groups influence the pharmacological activity of phthalazinone derivatives?

  • Methodological Answer :
  • Thromboxane A2 (TXA2) Inhibition : Electron-withdrawing groups enhance electrophilic interactions with TXA2 synthetase, as seen in 4-(3-pyridyl) derivatives where substituent polarity correlates with inhibitory potency .
  • Bronchodilation : Hydrophobicity from halogenated aryl groups improves membrane permeability, but excessive bulk may reduce efficacy. Comparative studies of 4-chloro vs. 4-fluoro analogs should assess logP values and in vitro TXA2 inhibition IC50_{50} to optimize dual activity .

Q. What strategies resolve discrepancies in reported biological activities of phthalazinone derivatives across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent in vitro models (e.g., human platelet-rich plasma for TXA2 inhibition) and in vivo asthma models (e.g., guinea pig bronchoconstriction).
  • Data Normalization : Control for variables like stereochemistry (racemic vs. enantiopure forms) and purity (>99% by HPLC) .
  • Meta-Analysis : Cross-reference pharmacological data from structurally similar compounds (e.g., 4-phenyl vs. 4-thienyl phthalazinones) to identify substituent-driven trends .

Q. How can computational modeling guide the design of phthalazinone derivatives with improved dual activity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock to simulate interactions between 4-(4-chlorophenyl)-2-(4-fluorophenyl)-phthalazinone and TXA2 synthetase active sites.
  • QSAR Analysis : Correlate substituent Hammett constants (σ\sigma) with bronchodilatory EC50_{50} values to predict electron-withdrawing effects .
  • Molecular Dynamics : Simulate solubility and membrane permeability using logP and polar surface area calculations .

Therapeutic Applications

Q. What emerging therapeutic roles are identified for halogenated phthalazinones beyond anti-asthmatic applications?

  • Methodological Answer :
  • PARP Inhibition : Phthalazinones with fluorophenyl groups show potential in targeting homologous recombination-deficient cancers (e.g., ovarian cancer) by mimicking olaparib-like mechanisms. Validate via BRCA-mutant cell line assays .
  • Antiallergic Agents : Structural analogs like azelastine hydrochloride (4-chlorobenzyl substituent) demonstrate histamine H1 receptor antagonism; fluorine substitution may enhance CNS penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone
Reactant of Route 2
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4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone

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